2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone
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Overview
Description
2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone is a synthetic organic compound with the molecular formula C10H19ClN2O It is characterized by the presence of a piperidine ring, a dimethylaminomethyl group, and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone typically involves the reaction of 3-dimethylaminomethyl-piperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The presence of the piperidine ring and the dimethylaminomethyl group contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Dimethylaminomethyl-piperidin-1-yl)-propan-2-one
- 2-Chloro-1-(3-methylaminomethyl-piperidin-1-yl)-ethanone
- 1-(3-Dimethylaminomethyl-piperidin-1-yl)-butan-2-one
Uniqueness
2-Chloro-1-(3-dimethylaminomethyl-piperidin-1-yl)-ethanone is unique due to the presence of the chloro group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-chloro-1-[3-[(dimethylamino)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-12(2)7-9-4-3-5-13(8-9)10(14)6-11/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMAGDODMZTMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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